7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Beschreibung
Eigenschaften
IUPAC Name |
11-benzyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16-13-10-17-15-6-8-18-20(15)14(13)7-9-19(16)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGYESDIYQREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions to form the fused ring system . The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the cyclocondensation of substituted pyrazoles with pyrimidine derivatives. Recent studies have highlighted synthetic routes that yield high purity and yield of this compound, allowing for further functionalization and study of its biological properties .
Biological Activities
7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits a range of biological activities:
- Anticancer Activity : This compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those related to pancreatic cancer. The mechanism involves targeting specific cellular pathways associated with cancer progression, such as the SIRT6 pathway, which is crucial for tumor growth regulation .
- Antimicrobial Properties : Although initial studies indicated limited antimicrobial activity against standard strains of bacteria and fungi, ongoing research aims to modify its structure to enhance these properties. The exploration of derivatives may yield compounds with improved efficacy against resistant microbial strains .
- Neurological Applications : There is emerging evidence that pyrazolo-pyrimidine derivatives can influence neuropharmacological pathways. The structural features of this compound may lend it properties beneficial for treating neurological disorders by modulating neurotransmitter systems or neuroprotective mechanisms .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo-pyrimidines could inhibit histone deacetylase SIRT6, leading to reduced proliferation in pancreatic cancer cells. This highlights the potential of this compound as a lead compound for developing novel anticancer therapies .
- Neuropharmacological Research : Research focusing on the interaction of pyrazolo-pyrimidine derivatives with adenosine receptors has shown that modifications at specific positions can significantly affect receptor affinity and selectivity. Such findings suggest that this compound could be optimized for neurological applications through targeted structural changes .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
The mechanism of action of 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its use in medicinal chemistry and as a kinase inhibitor.
Triazolo[1,5-c]pyrimidine: Exhibits similar structural features and biological activities.
Uniqueness
7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific fused ring system and the presence of a benzyl group, which can enhance its binding affinity and selectivity towards certain molecular targets . This makes it a valuable compound for further research and development in medicinal chemistry .
Biologische Aktivität
7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound with a fused ring system that combines pyrazole, pyridine, and pyrimidine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 253.29 g/mol
- CAS Number : 1211610-51-3
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation through mechanisms involving kinase inhibition.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| K562 | <2 | BCR-ABL kinase inhibition |
| MCF-7 | 45-97 | CDK2 targeting |
| HCT-116 | 6-99 | CDK2 targeting |
| HepG-2 | 48-90 | Moderate activity |
The compound has shown to effectively suppress BCR-ABL1 kinase with an IC50 value of approximately 8.5 nM, indicating strong inhibitory activity against chronic myeloid leukemia cells (K562) .
The mechanism of action involves the binding of the compound to the active site of specific kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways related to cell proliferation and survival, making it a promising candidate for cancer therapy .
Case Studies and Research Findings
- BCR-ABL Kinase Inhibition : A study synthesized derivatives based on pyrazolo[1,5-a]pyrimidin-6-one and evaluated their inhibitory effects on BCR-ABL kinase. The results indicated that several compounds exhibited potent inhibitory activity against this target, suggesting their potential as lead compounds for drug development .
- Antimicrobial Activity : While the primary focus has been on anticancer properties, other studies have evaluated the antimicrobial activity of related compounds. However, findings have shown limited efficacy against standard strains of bacteria and fungi .
- CDK2 Targeting : Recent investigations into pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the structure could enhance cytotoxicity against various cancer cell lines. Compounds similar to this compound showed improved IC50 values compared to established treatments like sorafenib .
Q & A
Q. What synthetic routes are commonly employed to prepare 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : React a pyrazolo[1,5-a]pyrimidine precursor with benzyl halides or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at position 7 .
- Step 2 : Cyclization using reagents like POCl₃ or PPA to form the pyrido ring system .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Key analytical validation includes ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular ion verification) .
Q. How is the purity and structural integrity of the compound validated in academic research?
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can conflicting NMR or elemental analysis data be resolved during characterization?
- Contradiction Example : Discrepancies in elemental analysis (e.g., N% deviation >0.2%) may indicate residual solvents or incomplete reactions.
- Resolution Strategies :
- Repeat Analysis : Ensure sample dryness and use high-purity solvents.
- Supplementary Techniques :
- X-ray Crystallography : Resolve ambiguous proton environments (e.g., benzyl vs. pyrido ring protons) .
- TGA/DSC : Detect solvent residues affecting elemental ratios .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What methodologies optimize regioselective functionalization of the pyrazolo-pyrimidine core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to steer benzylation to position 7 .
- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Critical Substituents :
- Assay Design :
- In Vitro Testing : Use MIC assays against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) .
- Molecular Docking : Map substituent effects on binding affinity using AutoDock or Schrödinger .
Q. What computational approaches predict the compound’s physicochemical properties and reactivity?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts, HOMO/LUMO energies, and reaction pathways .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability, and toxicity .
- MD Simulations : Study binding dynamics with biological targets (e.g., 100 ns simulations in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
